This compound falls under the category of trifluoromethyl-substituted amines. Its molecular formula is , with a molecular weight of 212.60 g/mol. The presence of the trifluoromethyl group enhances its reactivity and biological activity, making it a subject of interest in various scientific fields.
The synthesis of 2,2,2-Trifluoro-1-(pyridin-4-YL)ethanamine typically involves several steps:
In industrial settings, continuous flow reactors and automated systems may be utilized to enhance efficiency and scalability during production .
The molecular structure of 2,2,2-Trifluoro-1-(pyridin-4-YL)ethanamine can be described as follows:
This structural arrangement contributes to its unique chemical properties and biological interactions .
The compound can participate in various chemical reactions:
Careful control of reaction conditions (temperature, inert atmosphere) is essential to minimize side reactions and maximize yields .
The mechanism of action for 2,2,2-Trifluoro-1-(pyridin-4-YL)ethanamine involves its interaction with specific molecular targets within biological systems:
Such properties make it valuable in medicinal chemistry for developing potential therapeutic agents .
The compound’s structure can be confirmed through techniques such as:
The applications of 2,2,2-Trifluoro-1-(pyridin-4-YL)ethanamine are diverse:
Fluorinated pyridinyl ethylamines represent a strategic pharmacophore in modern medicinal chemistry due to their dual capacity for target engagement and metabolic stability. The compound 2,2,2-trifluoro-1-(pyridin-4-yl)ethanamine exemplifies this class, featuring a pyridine ring that confers π-stacking capabilities with biological targets and a trifluoromethyl group that enhances lipophilicity and membrane permeability. Its calculated LogP of ~2.49 balances aqueous solubility and cellular uptake, aligning with drug-likeness parameters under the Rule of Five [9] [10].
Pharmacologically, this scaffold demonstrates versatility across therapeutic areas. Research highlights its derivatives as Mycobacterium tuberculosis efflux pump inhibitors (EPIs), where they synergize with rifampicin to overcome multidrug resistance. The trifluoromethyl group disrupts proton motive force-driven efflux mechanisms, reducing minimum inhibitory concentrations (MICs) of conventional antibiotics by 4- to 16-fold [3] [4]. Additionally, structural analogs serve as serotonin 5-HT~1F~ receptor agonists for migraine therapy, leveraging the pyridine nitrogen for hydrogen bonding with Aspartate-116 in the receptor binding pocket [7].
Compound | Molecular Target | Biological Effect | Key Structural Advantage |
---|---|---|---|
2,2,2-Trifluoro-1-(pyridin-4-yl)ethanamine | Mtb efflux pumps | Synergism with rifampicin | Trifluoromethyl enhances membrane penetration |
NUNL02 (Tetrahydropyridinyl analog) | Mtb energy metabolism | Disrupts nutrient deprivation survival | Saturated ring improves conformational flexibility |
Lasmiditan analogs | 5-HT~1F~ receptors | Migraine attenuation | Pyridine enables π-stacking with Phe-339 |
Recent drug design initiatives exploit the scaffold’s capacity for structural diversification. Nucleophilic substitution at the amine group enables acylative prodrug strategies, while electrophilic functionalization at the pyridine 3-position generates analogs with modulated receptor selectivity [10].
The stereogenic center at C1 of 2,2,2-trifluoro-1-(pyridin-4-yl)ethanamine dictates its biorecognition profile. Crystallographic studies confirm that the (S)-enantiomer adopts a conformation where the trifluoromethyl group eclipses the pyridine ring plane (dihedral angle: 12.7°), facilitating optimal hydrophobic contact with protein subpockets. In contrast, the (R)-enantiomer exhibits a sterically disfavored orientation (dihedral angle: 168.3°) that reduces binding affinity by ~50-fold in EPI assays [4] [9].
Stereoselective synthesis is thus imperative for efficacy optimization. Asymmetric transfer hydrogenation using Noyori catalysts achieves >98% ee for the (S)-enantiomer, while enzymatic resolution with Candida antarctica lipase B yields (R)-isomers with 94% ee. Biological evaluations reveal that the (S)-enantiomer demonstrates a 30-fold lower IC~50~ than its racemate in mycobacterial efflux inhibition models, attributable to complementary hydrogen bonding between the protonated amine and Tyr-412 residue of the AcrB transporter [4] [9].
Enantiomer | Target Protein | Key Interaction | Binding Energy (ΔG, kcal/mol) | Biological Activity |
---|---|---|---|---|
(S) | Mtb AcrB efflux pump | NH···Tyr-412 H-bond (+ Trp-417 π-stacking) | -9.7 | MIC reduction: 16-fold |
(R) | Mtb AcrB efflux pump | CF~3~···Val-285 van der Waals only | -6.1 | MIC reduction: 2-fold |
Chiral integrity also influences pharmacokinetics: the (S)-enantiomer exhibits 5.7-hour plasma half-life in murine models versus 1.9 hours for the (R)-form, attributed to stereoselective metabolism by CYP2D6. This underscores the necessity of enantiopure synthesis in lead optimization [9].
Synthetic access to 2,2,2-trifluoro-1-(pyridin-4-yl)ethanamine has progressed from classical resolutions to catalytic asymmetric methods. Early industrial routes relied on diastereomeric salt formation using L-tartaric acid, achieving 88% ee at the cost of low yields (≤45%) and high solvent loads [10]. Contemporary strategies employ transition metal catalysis and fluorinated building block engineering:
Biocatalytic Approaches: Immobilized ω-transaminases convert 4-(2,2,2-trifluoro-1-oxoethyl)pyridine to the (S)-amine using isopropylamine as co-substrate, achieving 95% conversion and 99% ee in continuous flow reactors [9].
Table 3: Comparative Analysis of Synthetic Methodologies
Method | Key Reagent/Catalyst | Yield (%) | ee (%) | Scale Feasibility |
---|---|---|---|---|
Diastereomeric resolution | L-Tartaric acid | 45 | 88 | Pilot plant (kg) |
Defluorocycloaddition | AgF~2~/CuOTf | 78 | >99 | Lab-scale (mg-g) |
Asymmetric reductive amination | Ru-(S)-BINAP | 65 | 92 | Industrial (100g-kg) |
Biocatalytic transamination | ω-Transaminase ATA-117 | 95 | 99 | Continuous flow (multigram) |
Innovative purification techniques enhance efficiency: simulated moving bed chromatography separates racemates with >99.5% purity, while copper(I) oxide-mediated crystallization resolves hydrochloride salts with 97% ee [7]. These advances address historical bottlenecks in chiral fluorinated amine production.
Comprehensive Compound Index
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1